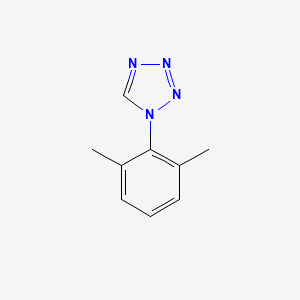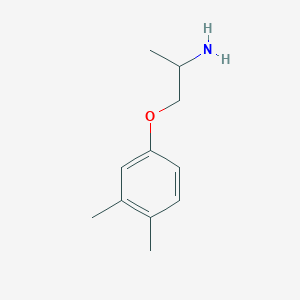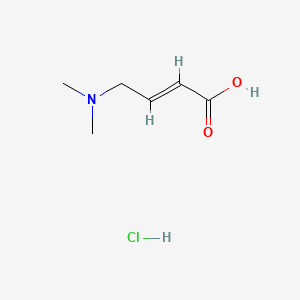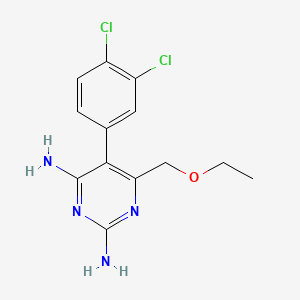
2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(ethoxymethyl)-
Descripción general
Descripción
2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(ethoxymethyl)- (PDE) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of the pyrimidine family and has been found to have a wide range of biochemical and physiological effects. PDE has been used in laboratory experiments to study the mechanisms of action of various compounds and to investigate the effects of different drugs on the body.
Aplicaciones Científicas De Investigación
Structural and Bonding Analysis
- The molecule has been studied for its structural, bonding, and spectral properties. The dihedral angle between pyrimidine and phenyl rings is crucial in drug docking, and the presence of intermolecular hydrogen bonding networks involving the amino group is noted (Sherlin et al., 2018).
Antiviral Applications
- Some derivatives have shown significant inhibitory activity against retroviruses, including human immunodeficiency virus and Moloney murine sarcoma virus, in cell culture, highlighting their potential as antiviral agents (Hocková et al., 2003).
Impact on Cell Metabolism and Development
- Research has shown that certain pyrimidines can affect the development of sea urchin embryos, retarding cleavage and altering nucleic acid metabolism (Stearns et al., 1962).
Synthesis and Structural Studies
- Studies have been conducted on the synthesis of various substituted pyrimidines, providing insights into their molecular structure and potential applications in pharmaceuticals (Santilli et al., 1971).
Antimalarial Research
- Compounds like 6-ethyl-5-(4-pyridinyl)-2,4-pyrimidinediamine have been synthesized as potential antimalarial agents, although their efficacy varies (Hung & Werbel, 1984).
Anticancer Activity
- Some derivatives have been synthesized and shown moderate anticancer activity, such as 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine (Lu Jiu-fu et al., 2015).
Dihydrofolic Reductase Inhibition
- Some pyrimidines have been evaluated for their ability to inhibit dihydrofolic reductase, an enzyme targeted in cancer and antimicrobial therapies (Baker & Jordaan, 1965).
Propiedades
IUPAC Name |
5-(3,4-dichlorophenyl)-6-(ethoxymethyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N4O/c1-2-20-6-10-11(12(16)19-13(17)18-10)7-3-4-8(14)9(15)5-7/h3-5H,2,6H2,1H3,(H4,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPRXKKYKMWYNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174529 | |
| Record name | 2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(ethoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(ethoxymethyl)- | |
CAS RN |
20535-58-4 | |
| Record name | 2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(ethoxymethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020535584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC115194 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115194 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(ethoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



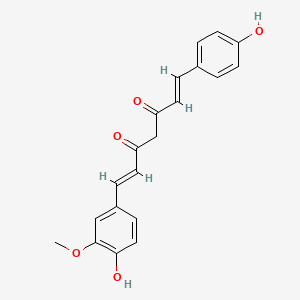
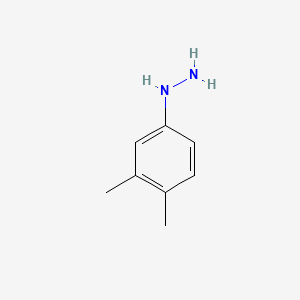

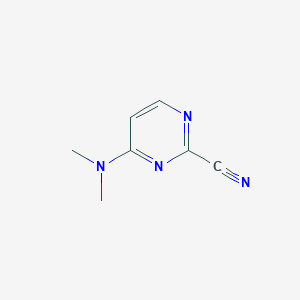
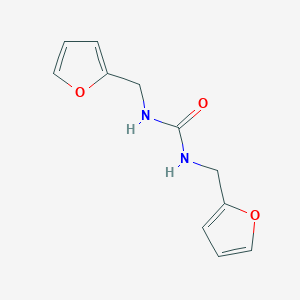

![6,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B3025253.png)
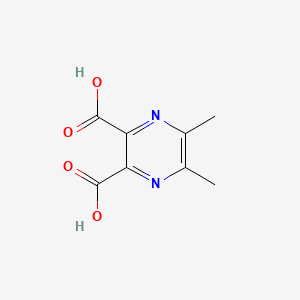


![4-{[2-(3,5-Dimethylpiperidin-1-YL)-4-methyl-quinolin-6-YL]amino}-4-oxobutanoic acid](/img/structure/B3025262.png)
